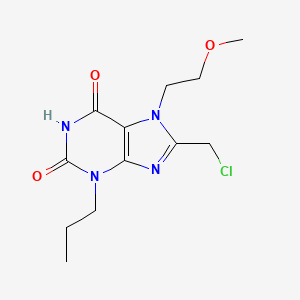
8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be based on the purine ring, which is a two-ring structure composed of one six-membered ring fused to a five-membered ring. The various substituents (chloromethyl, methoxyethyl, and propyl groups) would be attached at the 8, 7, and 3 positions of the purine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various substituents. For example, the chloromethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .科学的研究の応用
Investigation of Reaction Mechanisms
A study by Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, leading to the formation of several compounds, including 8-aminothiophyllines derivatives. This research provided insights into the synthesis pathways and structural characterization of purine derivatives, which are crucial for developing new pharmaceutical compounds and understanding their reaction mechanisms (Kremzer, Strokin, Klyuev, & Buryak, 1981).
Tautomerism in Purine Derivatives
Sečkářová et al. (2004) conducted a study on the tautomerism of purine derivatives at low temperatures using NMR spectroscopy. This research is pivotal for understanding the structural dynamics of purine derivatives, which has implications in drug design, especially in targeting specific biological pathways (Sečkářová, Marek, Maliňáková, Kolehmainen, Hocková, Hocek, & Sklenar, 2004).
Analgesic Activity of Purine Derivatives
Research by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic and anti-inflammatory effects. This study contributes to the development of new analgesic agents, highlighting the therapeutic potential of purine derivatives in pain management (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Synthesis and Biological Activity of Purine Derivatives
Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives. The study provided valuable information on the antiviral and antihypertensive activities of these compounds, expanding the scope of purine derivatives in medicinal chemistry (Nilov, Kadushkin, Kerbnikova, Nikolaeva, Peters, Gus’kova, Dubinskii, & Granik, 1995).
Intermolecular Interactions in Xanthine Derivatives
Shukla et al. (2020) performed a quantitative analysis of intermolecular interactions in xanthine derivatives, providing insights into the molecular design of new materials based on the anisotropic distribution of interaction energies. This research is fundamental for material science applications, especially in designing novel materials with specific properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-(chloromethyl)-7-(2-methoxyethyl)-3-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3/c1-3-4-17-10-9(11(18)15-12(17)19)16(5-6-20-2)8(7-13)14-10/h3-7H2,1-2H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJOQIEKFFYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

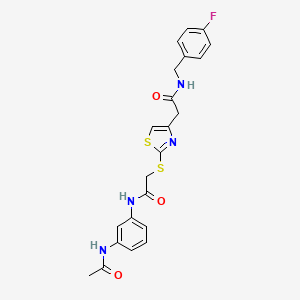
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)
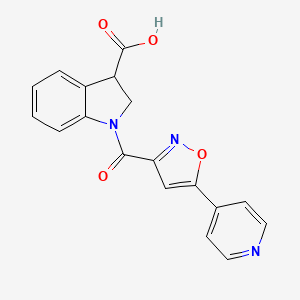
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)
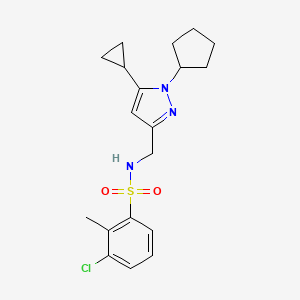
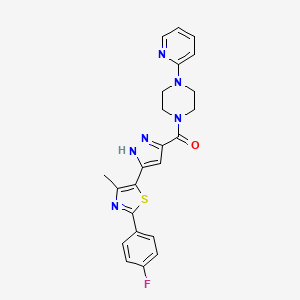
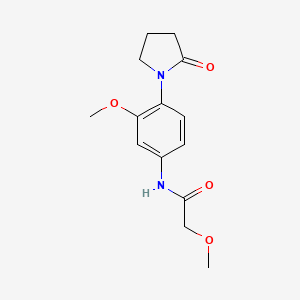

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
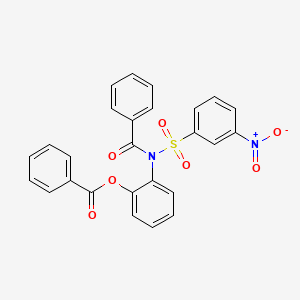
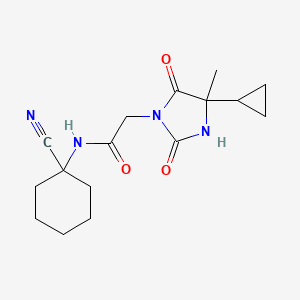
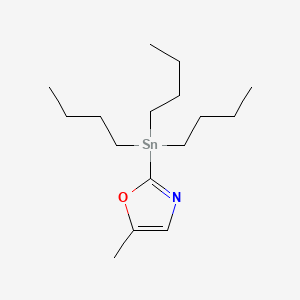
![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)
